molecular formula C24H19N B13641599 N-phenyl-2-(2-phenylphenyl)aniline

N-phenyl-2-(2-phenylphenyl)aniline

Cat. No.: B13641599
M. Wt: 321.4 g/mol
InChI Key: WJOZUXJBWJTHQQ-UHFFFAOYSA-N
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Description

N-Phenyl-2-(2-phenylphenyl)aniline is a triarylamine derivative characterized by a central aniline core substituted with two phenyl groups at the nitrogen and the ortho position of the aromatic ring. This compound belongs to a class of aromatic amines widely studied for their electronic properties, catalytic applications, and roles in organic synthesis.

Properties

Molecular Formula

C24H19N

Molecular Weight

321.4 g/mol

IUPAC Name

N-phenyl-2-(2-phenylphenyl)aniline

InChI

InChI=1S/C24H19N/c1-3-11-19(12-4-1)21-15-7-8-16-22(21)23-17-9-10-18-24(23)25-20-13-5-2-6-14-20/h1-18,25H

InChI Key

WJOZUXJBWJTHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(2-phenylphenyl)aniline typically involves the reaction of 2-bromobiphenyl with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(2-phenylphenyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-phenyl-2-(2-phenylphenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic behavior and solubility of triarylamines are highly dependent on substituents. Below is a comparative analysis of N-phenyl-2-(2-phenylphenyl)aniline with similar compounds:

Compound Substituents Key Properties References
This compound Biphenyl at ortho, N-phenyl Enhanced conjugation due to biphenyl group; potential use in OLEDs or catalysis. Inferred
2-Nitrodiphenylamine Nitro at ortho, N-phenyl Electron-withdrawing nitro group reduces electron density; lower solubility.
N-(4-Methoxyphenyl)-2-nitroaniline Nitro at ortho, N-4-methoxyphenyl Methoxy group increases electron density; improved solubility in polar solvents.
N-Phenyl-2-naphthylamine Naphthyl at ortho, N-phenyl Extended π-system improves thermal stability; used as an antioxidant.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) decrease solubility and redox activity, while electron-donating groups (e.g., methoxy) enhance these properties .
  • Biphenyl and naphthyl substituents extend conjugation, making these compounds suitable for optoelectronic applications .

Key Observations :

  • Copper or palladium catalysts are critical for C–N bond formation in sterically hindered systems .
  • Oxidative amination methods face challenges with regioselectivity and byproduct formation .

Biological Activity

N-phenyl-2-(2-phenylphenyl)aniline, also known as 2-[2-(2-phenylphenyl)phenyl]aniline, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex biphenyl structure, comprising a central aniline group attached to two additional phenyl groups. The molecular formula is C24H19NC_{24}H_{19}N, with a molecular weight of approximately 321.4 g/mol. This unique arrangement enhances its stability and reactivity, making it suitable for various applications in pharmaceuticals and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain enzymes involved in cell proliferation, which may contribute to its anticancer properties. For instance, it can inhibit the activity of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2), both of which are critical in cancer development .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer effects. In vitro studies have demonstrated its ability to inhibit colon cancer cell proliferation by inducing apoptosis through mitochondrial pathways and reactive oxygen species (ROS) bursts. Additionally, it has been shown to block aberrant activation of the NF-κB/IκB pathway, a major regulator of cancer cell proliferation and survival .

Case Study: N53 Analog

A notable derivative of this compound, referred to as N53, has been studied for its dual inhibitory effects on Topo I and COX-2. In preclinical trials using colon cancer xenograft mouse models, N53 demonstrated a tumor inhibition rate of 53.7%, significantly higher than that of its parent compound. The study also reported improved pharmacokinetic properties for the hydrochloride salt form of N53, indicating enhanced solubility and bioavailability .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit moderate to significant antibacterial and antifungal activities. These findings highlight the potential for developing new therapeutic agents targeting infectious diseases .

Summary of Biological Activities

Activity Description
Anticancer Inhibits Topo I and COX-2; induces apoptosis in colon cancer cells; blocks NF-κB pathway activation.
Antimicrobial Exhibits moderate antibacterial and antifungal activities; potential for drug development in infections.
Mechanism of Action Modulates enzyme activity related to cell proliferation; interacts with specific molecular targets.

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